5,6,7-Trifluoroisoquinoline-1-carboxylic acid
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Overview
Description
5,6,7-Trifluoroisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, characterized by the presence of three fluorine atoms at the 5th, 6th, and 7th positions of the isoquinoline ring and a carboxylic acid group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trifluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions One common method starts with the fluorination of isoquinoline derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trifluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinoline derivatives with higher oxidation states.
Reduction: Formation of partially or fully reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
5,6,7-Trifluoroisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 5,6,7-Trifluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
- Isoquinoline-1-carboxylic acid
- 5,6,7,8-Tetrafluoroisoquinoline
- 7-Fluoro-4-chloroquinoline
Uniqueness
5,6,7-Trifluoroisoquinoline-1-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated isoquinolines, this compound exhibits distinct properties that make it valuable for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H4F3NO2 |
---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
5,6,7-trifluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H4F3NO2/c11-6-3-5-4(7(12)8(6)13)1-2-14-9(5)10(15)16/h1-3H,(H,15,16) |
InChI Key |
RFVMEWYEFWCBHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C(=C21)F)F)F)C(=O)O |
Origin of Product |
United States |
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